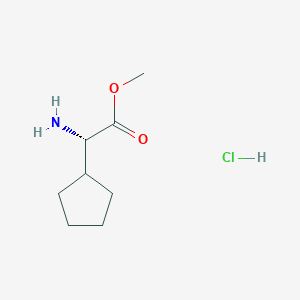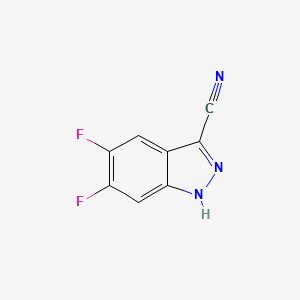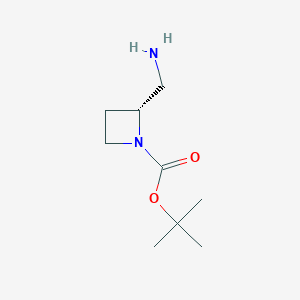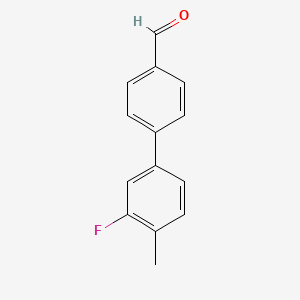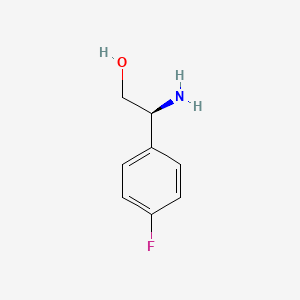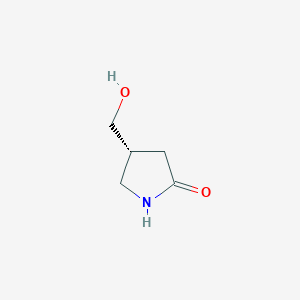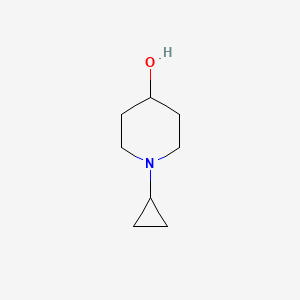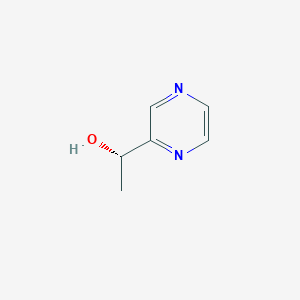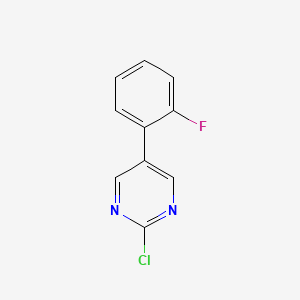
2-Chloro-5-(2-fluorophenyl)pyrimidine
Overview
Description
2-Chloro-5-(2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6ClFN2 and a molecular weight of 208.62 . It is a compound of interest in the field of chemistry due to its potential applications in various areas.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-fluorophenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It is substituted at the 2nd position by a chlorine atom and at the 5th position by a 2-fluorophenyl group .Scientific Research Applications
Chemistry and Synthesis of Fluorinated Pyrimidines
Fluorinated pyrimidines, including compounds like 2-Chloro-5-(2-fluorophenyl)pyrimidine, have garnered attention for their utility in cancer treatment and in the synthesis of nucleic acid analogs. The chemistry of these compounds involves intricate synthetic routes to incorporate fluorine, which can significantly alter their biological activity and pharmacokinetics. Gmeiner (2020) reviews the advancements in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) in cancer therapy. The synthesis of these compounds, including methods for incorporating radioactive and stable isotopes, enables detailed studies of their metabolism and biodistribution. This research also covers the preparation of RNA and DNA substituted with FPs for biophysical and mechanistic investigations, providing insights into how FPs affect nucleic acid structure and function (Gmeiner, 2020).
Anti-Cancer Applications
The application of fluorinated pyrimidines extends beyond synthesis and chemical interest, playing a crucial role in oncology. Pyrimidines like 2-Chloro-5-(2-fluorophenyl)pyrimidine form the backbone of several anti-cancer therapies due to their ability to interfere with nucleic acid synthesis, a critical process in tumor growth and proliferation. Ermens et al. (1986) discuss the effective use of a related compound, 5-Fluorouracil (5-FU), in treating rat leukemia, highlighting the potential for fluorinated pyrimidines in treating human myeloid leukemia. This study suggests that further exploration into the therapeutic application of fluorinated pyrimidines could reveal valuable treatments for various cancers (Ermens et al., 1986).
Optoelectronic Materials
Fluorinated pyrimidines also find applications in the field of optoelectronic materials, as their electronic properties can be finely tuned for use in devices like organic light-emitting diodes (OLEDs) and photoelectric conversion elements. Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives, including fluorinated pyrimidines, in electronic devices. The incorporation of such compounds into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials, demonstrating the versatility of fluorinated pyrimidines beyond pharmaceutical applications (Lipunova et al., 2018).
properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDGOABMVTBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluorophenyl)pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
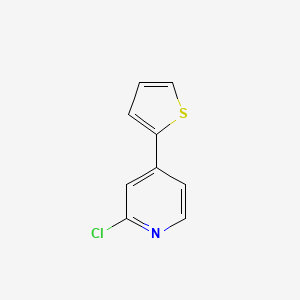
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
